Zaltidine

描述

See also: Zaltidine Hydrochloride (active moiety of).

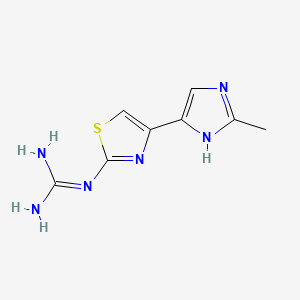

Structure

3D Structure

属性

IUPAC Name |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNAEMRNXUAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868921 | |

| Record name | N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85604-00-8 | |

| Record name | Zaltidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zaltidine: A Technical Overview of its Mechanism of Action as a Histamine H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent and selective histamine H2 receptor antagonist developed for the treatment of acid-peptic disorders, such as duodenal ulcers. Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells. This action effectively reduces the secretion of gastric acid, a key factor in the pathophysiology of peptic ulcer disease. While demonstrating clinical efficacy in ulcer healing, the development of this compound was hampered by observations of hepatotoxicity at therapeutic doses. This whitepaper provides a detailed examination of the molecular and cellular mechanisms underlying this compound's action, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: H2 Receptor Antagonism

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor.[1] H2 receptors are G-protein coupled receptors (GPCRs) located on gastric parietal cells that, upon stimulation by histamine, initiate a signaling cascade leading to the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor activates the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. The proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen.

This compound's Inhibitory Action

This compound, as a competitive antagonist, binds to the H2 receptor at the same site as histamine but does not activate the receptor. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade. This blockade of histamine-mediated signaling leads to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and consequently, decreased activation of the proton pump. The ultimate effect is a dose-dependent inhibition of gastric acid secretion.

Quantitative Data

Table 1: Clinical Efficacy of this compound in Duodenal Ulcer Healing

| Treatment Group | Dosage | Duration | Healing Rate | p-value |

| This compound | 150 mg once daily | 4 weeks | 86% | < 0.001 |

| Placebo | N/A | 4 weeks | 19% | N/A |

Data from a randomized controlled trial in patients with duodenal ulcer.[1]

Experimental Protocols

The characterization of H2 receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro H2 Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the H2 receptor.

Objective: To quantify the binding of this compound to the H2 receptor and determine its inhibitory constant (Ki).

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).

-

Radioligand Binding: The prepared membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Inhibition of Histamine-Stimulated Acid Secretion in Isolated Gastric Glands

This assay assesses the functional consequence of H2 receptor antagonism by measuring the inhibition of acid secretion.

Objective: To determine the potency of this compound in inhibiting histamine-stimulated acid secretion.

Methodology:

-

Isolation of Gastric Glands: Gastric glands are isolated from rabbit or human stomach tissue by collagenase digestion.

-

Stimulation and Inhibition: The isolated glands are pre-incubated with varying concentrations of this compound, followed by stimulation with histamine.

-

Measurement of Acid Secretion: Acid secretion is indirectly measured by the accumulation of a weak base, such as [14C]-aminopyrine, which is trapped in the acidic compartments of the parietal cells.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of histamine-stimulated aminopyrine accumulation (IC50) is determined.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data for this compound in humans is available from clinical trials. Like other H2 receptor antagonists, it is expected to be absorbed orally and eliminated primarily through a combination of hepatic metabolism and renal excretion.

Hepatotoxicity

A significant concern that emerged during the clinical development of this compound was the incidence of hepatic damage. In a clinical trial, 8% of patients treated with this compound showed increased serum aminotransferase levels, which normalized after discontinuation of the drug.[1] Liver biopsies provided evidence of drug-induced injury, and this hepatic damage was associated with higher plasma concentrations of this compound.[1] The exact mechanism of this compound-induced hepatotoxicity is not fully elucidated but may involve the formation of reactive metabolites.

Conclusion

This compound is a potent histamine H2 receptor antagonist that effectively inhibits gastric acid secretion. Its mechanism of action is centered on the competitive blockade of the H2 receptor, thereby preventing histamine-induced activation of the downstream signaling pathway that leads to proton pump activation. While clinically effective in promoting the healing of duodenal ulcers, its clinical utility has been significantly limited by a higher-than-acceptable incidence of hepatotoxicity. Further research into the metabolic pathways of this compound could provide insights into the mechanisms of its liver injury and potentially guide the development of safer H2 receptor antagonists.

References

An In-depth Technical Guide to the Physicochemical Properties of Zaltidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties

A summary of the known and computed physicochemical properties of Zaltidine is presented below.

| Property | Data | Source |

| Molecular Formula | C₈H₁₀N₆S | PubChem[1] |

| Molecular Weight | 222.27 g/mol | PubChem[1] |

| IUPAC Name | 2-[[4-(2-methyl-1H-imidazol-5-yl)thiazol-2-yl]amino]guanidine | PubChem[1] |

| CAS Number | 85604-00-8 | PubChem[1] |

| XLogP3-AA (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Aqueous Solubility | Data not available in searched literature. | |

| pKa | Data not available in searched literature. |

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This action inhibits the binding of histamine and, consequently, reduces the secretion of gastric acid.

Signaling Pathway

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various cellular substrates, ultimately leading to the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid. This compound, by blocking the initial binding of histamine, interrupts this pathway.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These standard protocols are applicable for the characterization of this compound and other small molecule drug candidates.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of this compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an approximate range.

-

For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is within 20 °C of the expected melting point.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).

-

-

Repeat: For accuracy, repeat the determination at least twice and calculate the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus and Materials:

-

This compound sample

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in mg/mL or mol/L, taking into account the dilution factor.

-

Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Apparatus and Materials:

-

This compound sample

-

Potentiometer with a pH electrode

-

Burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled or deionized water (CO2-free)

-

Inert gas (e.g., nitrogen) for purging (optional)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO2-free deionized water in a beaker.

-

Apparatus Setup:

-

Calibrate the pH meter using standard pH buffers (e.g., pH 4, 7, and 10).

-

Place the beaker with the this compound solution on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.

-

-

Titration:

-

Fill the burette with the standardized titrant (acid or base, depending on the nature of the analyte).

-

Begin the titration by adding small increments of the titrant to the this compound solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value(s) can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. For polyprotic substances, multiple inflection points and half-equivalence points may be observed.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

-

-

Replication: Repeat the titration at least twice to ensure the accuracy and precision of the pKa determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for melting point, boiling point, and aqueous solubility are not currently available in the public domain, the provided experimental protocols offer a clear pathway for their determination in a laboratory setting. The outlined mechanism of action and the detailed signaling pathway diagram serve as valuable tools for researchers and drug development professionals working with this compound and other H2-receptor antagonists. Further experimental characterization is encouraged to build a more complete physicochemical profile of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Zaltidine and its Class

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a public domain crystal structure for Zaltidine has not been determined or made available. To fulfill the structural analysis requirements of this guide, the well-characterized, structurally related H2-receptor antagonist, Ranitidine Hydrochloride , will be used as an illustrative example. The methodologies and data presentation formats are directly applicable to the future analysis of this compound.

Introduction

This compound is a potent H2-receptor antagonist, a class of drugs that decrease stomach acid production. Understanding the three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) like this compound is paramount in drug development. Crystal structure analysis provides critical insights into the physicochemical properties of a drug, including its stability, solubility, and bioavailability. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key consideration, as different polymorphs can exhibit distinct properties.

This technical guide outlines the core principles and methodologies for the crystal structure analysis of this compound and related compounds, using Ranitidine Hydrochloride as a case study.

Crystallographic Data of Ranitidine Hydrochloride

The crystal structure of Ranitidine Hydrochloride has been determined for two polymorphic forms. The crystallographic data for both forms are summarized in the tables below. This data was obtained using Microcrystal Electron Diffraction (microED), a technique that has shown results consistent with traditional single-crystal X-ray diffraction.[1]

Table 1: Crystallographic Data for Ranitidine Hydrochloride Form 1

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.39 |

| b (Å) | 6.7 |

| c (Å) | 22.55 |

| α (°) | 90 |

| β (°) | 93.83 |

| γ (°) | 90 |

Table 2: Crystallographic Data for Ranitidine Hydrochloride Form 2

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.33 |

| b (Å) | 13.27 |

| c (Å) | 19.2 |

| α (°) | 90 |

| β (°) | 95.3 |

| γ (°) | 90 |

Experimental Protocols

The determination of a small molecule crystal structure, such as that of Ranitidine Hydrochloride, follows a well-defined workflow.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For small molecules, this can be achieved through various methods:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant. The vapor of the more volatile solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be done in either a hanging drop or sitting drop setup.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

For Ranitidine Hydrochloride, polymorphs can be obtained by crystallization from ethanol.[2]

Data Collection

Once suitable crystals are obtained, diffraction data is collected using an X-ray diffractometer. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated during data collection to capture a complete diffraction pattern.[3]

Key steps in data collection include:

-

Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm) is selected and mounted on a loop or a glass fiber.[4]

-

X-ray Source: A high-intensity X-ray source, such as a rotating anode or a synchrotron, is used.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. A series of diffraction images are collected at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and the observed diffraction data. This process minimizes the R-factor, a measure of the goodness of fit.

The following diagram illustrates a typical workflow for small molecule X-ray crystallography.

Signaling Pathway of H2-Receptor Antagonists

This compound, like Ranitidine, functions as a histamine H2-receptor antagonist. These drugs competitively inhibit the action of histamine at the H2 receptors on the parietal cells of the stomach. This blockade disrupts the signaling cascade that leads to gastric acid secretion.[5]

The key steps in this pathway are:

-

Histamine Release: Histamine is released from enterochromaffin-like (ECL) cells.

-

Receptor Binding: Histamine binds to H2 receptors on parietal cells.

-

G-Protein Activation: This binding activates a Gs protein, which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Proton Pump Activation: Increased cAMP levels activate protein kinase A (PKA), which ultimately stimulates the H+/K+ ATPase (proton pump).

-

Acid Secretion: The proton pump secretes H+ ions into the gastric lumen, leading to the formation of hydrochloric acid.

H2-receptor antagonists block the initial step of histamine binding, thereby inhibiting the entire downstream signaling pathway.

The following diagram illustrates the signaling pathway of gastric acid secretion and the point of inhibition by H2-receptor antagonists.

References

- 1. Rapid Structure Determination of Ranitidine Hydrochloride API in Two Crystal Forms Using Microcrystal Electron Diffraction [jstage.jst.go.jp]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

Zaltidine: A Technical Overview of its Histamine H2-Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent and specific histamine H2-receptor antagonist that has demonstrated efficacy in the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its activity. While specific quantitative binding and potency data for this compound are not extensively available in the public domain, this document outlines the established principles and experimental protocols for evaluating H2-receptor antagonists, providing a framework for its study.

Introduction

Histamine H2-receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, leading to a reduction in gastric acid secretion.[1] this compound, a member of this class, has been investigated for its therapeutic potential in acid-peptic disorders, such as duodenal ulcers.[2] This guide delves into the core pharmacology of this compound's H2-receptor antagonist activity.

Mechanism of Action: Histamine H2-Receptor Signaling Pathway

The primary mechanism of action for this compound is the competitive and reversible inhibition of the histamine H2 receptor. In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors on gastric parietal cells. This binding event activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates target proteins that ultimately drive the translocation and activation of the H+/K+ ATPase proton pump, resulting in the secretion of gastric acid into the stomach lumen. This compound, by blocking the initial binding of histamine to the H2 receptor, effectively abrogates this entire signaling cascade.

Quantitative Pharmacodynamic Data

| Parameter | Species | Method | Agonist | Value | Reference |

| ID50 | Human | Inhibition of pentagastrin-stimulated acid output | Pentagastrin | ~40 mg (oral dose) | [3][4] |

| Inhibition of Basal Acid Output | Human | Single 100 mg and 200 mg oral doses | - | 97% at 3 hours, 50% at 24 hours (for both doses) | [3] |

| Inhibition of Stimulated Acid Output | Human | Single 100 mg and 200 mg oral doses | Pentagastrin | 85% and 97% at 3 hours, 20% and 23% at 24 hours, respectively |

Experimental Protocols

The following sections describe standard experimental protocols used to characterize the histamine H2-receptor antagonist activity of compounds like this compound.

Radioligand Binding Assay for H2-Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human histamine H2 receptor (e.g., HEK293-H2R cells).

-

Radioligand: [3H]-Tiotidine or another suitable H2-receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a known H2-receptor antagonist (e.g., 10 µM Ranitidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, [3H]-Tiotidine (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or a concentration of this compound.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Atrium Assay for H2-Receptor Antagonist Potency (pA2)

This functional assay measures the ability of an antagonist to inhibit the positive chronotropic effect of histamine on the guinea pig right atrium, which is mediated by H2 receptors.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution.

-

Histamine (agonist).

-

This compound (antagonist).

-

Isolated organ bath system with a force transducer to measure heart rate.

Procedure:

-

Isolate the spontaneously beating right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the preparation to equilibrate until a stable heart rate is achieved.

-

Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the increase in heart rate.

-

Wash the tissue to return to baseline.

-

Introduce a fixed concentration of this compound into the bath and allow it to equilibrate with the tissue (e.g., 30-60 minutes).

-

Generate a second cumulative concentration-response curve for histamine in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

The parallel rightward shift of the histamine concentration-response curve in the presence of this compound is indicative of competitive antagonism.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the Schild plot provides the pA2 value.

In Vivo Gastric Acid Secretion Assay in Rats

This assay directly measures the effect of an H2-receptor antagonist on gastric acid secretion in a living animal model.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting histamine-stimulated gastric acid secretion.

Materials:

-

Sprague-Dawley rats.

-

Anesthetic (e.g., urethane).

-

Histamine or Pentagastrin (secretagogue).

-

This compound.

-

Surgical equipment for gastric cannulation or perfusion.

-

pH meter or autotitrator.

Procedure:

-

Anesthetize the rats.

-

Surgically prepare the animals for the collection of gastric contents, for example, by implanting a gastric fistula or by continuous perfusion of the stomach.

-

Establish a stable baseline of gastric acid secretion.

-

Administer a secretagogue, such as histamine or pentagastrin, to stimulate gastric acid secretion.

-

Once a stable stimulated secretion rate is achieved, administer this compound (e.g., intravenously or orally).

-

Continuously collect the gastric effluent and measure the acid output by titration with NaOH to a neutral pH.

-

The inhibitory effect of this compound is quantified as the percentage reduction in acid secretion compared to the stimulated control period.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing a novel H2-receptor antagonist.

Structure-Activity Relationships (SAR) of H2-Receptor Antagonists

The development of H2-receptor antagonists has been guided by key structure-activity relationships. Generally, these compounds consist of a heterocyclic ring (not necessarily an imidazole like histamine), a flexible thioether chain, and a polar, non-basic terminal group. For instance, the imidazole ring of cimetidine was replaced with a furan ring in ranitidine and a thiazole ring in famotidine and this compound. The polar group is crucial for antagonist activity, with modifications to this part of the molecule significantly impacting potency and pharmacokinetic properties. The sulfur atom within the thioether chain has also been shown to be important for the activity of some H2 antagonists.

Conclusion

This compound is a histamine H2-receptor antagonist that effectively inhibits gastric acid secretion. While specific in vitro quantitative data are not widely published, its mechanism of action and in vivo efficacy are consistent with other members of its class. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel H2-receptor antagonists, from initial in vitro screening to in vivo characterization. Further research to fully elucidate its binding kinetics and potency would be beneficial for a complete understanding of its pharmacological profile.

References

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Zaltidine (C₈H₁₀N₆S): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent histamine H₂ receptor antagonist, belonging to the same class of compounds as cimetidine and ranitidine. With the molecular formula C₈H₁₀N₆S, its primary pharmacological action is the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols. While this compound demonstrated efficacy in the treatment of duodenal ulcers, its clinical development was hampered by observations of hepatotoxicity. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and pharmacology.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₆S | [1][2] |

| Molecular Weight | 222.27 g/mol | [1] |

| IUPAC Name | 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | |

| CAS Number | 85604-00-8 | |

| Appearance | Solid (Predicted) | |

| pKa (strongest acidic) | 12.1 (Predicted) | |

| pKa (strongest basic) | 10.9 (Predicted) | |

| Solubility | Data not available | |

| LogP | 0.5 (Predicted) |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Histamine H₂ Receptor Antagonism

This compound exerts its pharmacological effect as a competitive antagonist at the histamine H₂ receptor, primarily located on the basolateral membrane of gastric parietal cells. The binding of histamine to these receptors is a key stimulus for gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The histamine H₂ receptor-mediated pathway is a central component. Upon binding of histamine, the H₂ receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through its associated Gαs subunit. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of H⁺ ions into the gastric lumen.

This compound competitively inhibits the binding of histamine to the H₂ receptor, thereby preventing the initiation of this signaling cascade. This results in a potent suppression of both basal and stimulated gastric acid secretion.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in publicly accessible literature. However, a study in cattle provides some insight into its disposition. General pharmacokinetic properties of H₂ receptor antagonists are summarized for context.

| Parameter | This compound (Cattle, IV) | General H₂ Antagonists (Human, Oral) |

| Bioavailability | - | 40-70% |

| Tₘₐₓ | - | 1-3 hours |

| Half-life (t₁/₂) | ~2.5 hours | 2-3 hours |

| Volume of Distribution (Vd) | ~1.1 L/kg | 1.0-1.5 L/kg |

| Clearance (CL) | ~0.3 L/kg/h | 400-700 mL/min |

Table 2: Pharmacokinetic Parameters

Efficacy and Clinical Data

Clinical trials demonstrated that this compound is an effective agent for the treatment of duodenal ulcers.

| Treatment Group | Healing Rate (4 weeks) | p-value |

| This compound (150 mg daily) | 86% | < 0.001 |

| Placebo | 19% |

Table 3: Clinical Efficacy of this compound in Duodenal Ulcer Healing

Hepatotoxicity

A significant concern that emerged during the clinical evaluation of this compound was its potential for hepatotoxicity. An increase in serum aminotransferase levels was observed in a subset of patients receiving the drug. Liver biopsy specimens from affected individuals showed evidence of drug-induced injury. This adverse effect was a major factor in the discontinuation of its development.

Experimental Protocols

Synthesis of this compound (Conceptual)

Measurement of Gastric Acid Secretion (In Vivo Rat Model)

This protocol describes a method for quantifying the effect of this compound on histamine-induced gastric acid secretion in an anesthetized rat model.

In Vitro Hepatotoxicity Assay

This protocol outlines a general in vitro method to assess the potential hepatotoxicity of a compound like this compound using a human hepatocyte cell line (e.g., HepG2).

Conclusion

This compound is a potent histamine H₂ receptor antagonist with demonstrated efficacy in promoting the healing of duodenal ulcers. Its mechanism of action is well-understood, involving the competitive inhibition of the histamine-mediated signaling pathway for gastric acid secretion. However, the emergence of hepatotoxicity as a significant adverse effect has limited its clinical utility. The information and protocols provided in this technical guide offer a detailed resource for researchers interested in the pharmacology of H₂ receptor antagonists and the challenges of drug development. Further investigation into the structure-toxicity relationship of this compound and related compounds could provide valuable insights for the design of safer and more effective anti-ulcer therapeutics.

References

Understanding the Hepatotoxicity of Zaltidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent H2-receptor antagonist that has demonstrated efficacy in the treatment of duodenal ulcers. However, its clinical development and use have been hampered by a notable incidence of hepatotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound-induced liver injury, drawing from available clinical data and contextualizing it within the broader class of H2-receptor antagonists. Due to the limited availability of in-depth mechanistic studies on this compound itself, this guide also explores potential pathways and mechanisms of hepatotoxicity observed with other drugs in this class, offering a framework for future research and risk assessment.

Clinical Evidence of this compound Hepatotoxicity

The primary evidence for this compound's hepatotoxicity comes from a randomized, placebo-controlled clinical trial designed to evaluate its efficacy and safety in the short-term treatment of duodenal ulcers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the clinical trial.

| Parameter | This compound Group | Placebo Group | p-value |

| Number of Patients | 59 | - | - |

| Treatment Duration | 4 weeks | 4 weeks | - |

| Dosage | 150 mg once daily | - | - |

| Incidence of Increased Serum Aminotransferase | 8% (5 patients) | Not reported | - |

| Duodenal Ulcer Healing Rate | 86% | 19% | < 0.001 |

Table 1: Summary of Clinical Trial Data on this compound Hepatotoxicity and Efficacy.[1]

Key Observations from Clinical Data

-

Incidence: An 8% incidence of hepatic damage was observed in patients receiving this compound, a rate considered higher than that of other commonly used H2-receptor antagonists.[1]

-

Biochemical Profile: The hepatotoxicity manifested as increased serum aminotransferase levels.[1]

-

Reversibility: The elevated liver enzyme levels returned to normal upon discontinuation of this compound treatment.[1]

-

Dose-Response Relationship: The study noted that hepatic damage was associated with plasma concentrations of this compound in the upper half of the observed range, suggesting a potential dose-dependent effect.

-

Histopathological Evidence: Liver biopsy specimens from affected patients provided strong evidence of drug-induced liver injury.

Experimental Protocols

Detailed experimental protocols for this compound-specific hepatotoxicity studies are scarce in the published literature. The primary available methodology is the clinical trial protocol summarized below.

Clinical Trial Protocol for this compound in Duodenal Ulcer

-

Study Design: A randomized, placebo-controlled trial.

-

Participants: 135 patients with duodenal ulcers were randomly allocated to the treatment or placebo group.

-

Intervention:

-

Treatment Group: 150 mg of this compound administered once daily for 4 weeks.

-

Control Group: Placebo administered for 4 weeks.

-

-

Monitoring: Serum aminotransferase levels were monitored, particularly at the final 4-week visit.

-

Endpoint for Hepatotoxicity Assessment: Increased serum aminotransferase levels.

-

Confirmatory Diagnosis: Liver biopsies were performed on patients who showed signs of hepatic damage.

Potential Mechanisms of Hepatotoxicity

While specific mechanistic studies on this compound are lacking, the broader class of H2-receptor antagonists provides some insights into potential pathways of liver injury. The hepatotoxicity of these agents is generally considered idiosyncratic.

Metabolism and Reactive Metabolites

H2-receptor antagonists are metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. Cimetidine, another H2-receptor antagonist, is a known inhibitor of several CYP450 isoenzymes (CYP1A2, 2C9, and 2D6), which can lead to drug-drug interactions. It is plausible that this compound is also metabolized by CYP450 enzymes, and the formation of reactive metabolites during this process could be a contributing factor to its hepatotoxicity. Reactive metabolites are electrophilic species that can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and toxicity.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is a common pathway in drug-induced liver injury. While no direct evidence exists for this compound, some H2-receptor antagonists have been shown to be cytotoxic to isolated rat hepatocytes through the inhibition of mitochondrial oxidative phosphorylation. This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Immune-Mediated Injury

Although less common with H2-receptor antagonists, immune-mediated mechanisms can play a role in idiosyncratic drug-induced liver injury. In this scenario, the drug or its metabolite may act as a hapten, binding to cellular proteins and forming neoantigens. These neoantigens can then be recognized by the immune system, leading to an inflammatory response and hepatocyte damage. The absence of hypersensitivity features in the clinical trial with another H2-receptor antagonist, ebrotidine, suggests that a metabolic idiosyncratic mechanism may be more likely.

Conclusion and Future Directions

The available evidence clearly indicates that this compound carries a significant risk of hepatotoxicity, which appears to be dose-related and reversible upon drug discontinuation. However, a deep mechanistic understanding of this toxicity is currently lacking. To better characterize and mitigate the risk of this compound-induced liver injury, future research should focus on:

-

Metabolic Profiling: In-depth studies to identify the specific CYP450 enzymes involved in this compound metabolism and to characterize its metabolic pathways.

-

Reactive Metabolite Screening: Investigations to determine if this compound forms reactive metabolites and to identify their structure and reactivity.

-

In Vitro Hepatotoxicity Studies: The use of primary human hepatocytes or other advanced in vitro models to assess the direct cytotoxic potential of this compound and its metabolites, including effects on mitochondrial function and oxidative stress.

-

Animal Models: The development of a relevant animal model to study the dose-response relationship and the pathological features of this compound-induced liver injury.

-

Exploration of Signaling Pathways: Research into the specific intracellular signaling pathways, such as those involving NF-κB and JNK, that may be modulated by this compound in hepatocytes.

A more thorough understanding of the mechanisms underlying this compound hepatotoxicity is crucial for the safe development of this and other H2-receptor antagonists and for the protection of patient health.

References

Zaltidine's Interaction with Histamine H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent histamine H2 receptor antagonist, a class of drugs that competitively block the actions of histamine at H2 receptors, primarily in the parietal cells of the stomach.[1][2] This action leads to a reduction in gastric acid secretion, forming the basis of its therapeutic application in acid-related gastrointestinal conditions.[1][3][4] While clinically effective, this compound's use has been associated with hepatotoxicity. This guide provides an in-depth look at the binding characteristics of H2 receptor antagonists, using data from analogous compounds to infer the likely interaction of this compound, due to a lack of publicly available, specific binding affinity data for this compound itself.

H2 Receptor Signaling Pathways

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade resulting in the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This is the principal pathway for stimulating gastric acid secretion by parietal cells.

H2 receptor antagonists, such as this compound, act as competitive inhibitors at the H2 receptor, preventing histamine from binding and thereby blocking the downstream cAMP-mediated signaling.

Binding Affinity of H2 Receptor Antagonists

| Antagonist | pA2 Value |

| Famotidine | 7.60 |

| TZU-0460 | 6.94 |

| Ranitidine | 6.87 |

| Etintidine | 6.82 |

| Cimetidine | 6.41 |

| Table 1: pA2 values for various H2 receptor antagonists against histamine-stimulated cAMP production in isolated guinea pig gastric glands. |

Experimental Protocols

The determination of H2 receptor binding affinity typically involves radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This method measures the ability of an unlabeled antagonist (like this compound) to compete with a radiolabeled ligand for binding to the H2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the H2 receptor.

Materials:

-

Membrane preparation from cells expressing H2 receptors (e.g., isolated guinea pig gastric glands).

-

Radioligand: [3H]-cimetidine.

-

Test compound: this compound (or other unlabeled antagonists).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Incubation: Aliquots of the membrane preparation are incubated in a buffer solution containing a fixed concentration of [3H]-cimetidine and varying concentrations of the unlabeled antagonist (the competitor).

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Washing: The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay (Schild Analysis)

This assay measures the functional consequence of receptor binding, such as the inhibition of histamine-stimulated cAMP production.

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

-

Isolated cells or tissues expressing H2 receptors (e.g., guinea pig gastric glands).

-

Agonist: Histamine.

-

Antagonist: this compound (or other H2 blockers).

-

Assay buffer and reagents for cAMP quantification.

Protocol:

-

Agonist Dose-Response: A cumulative concentration-response curve for the agonist (histamine) on cAMP production is generated.

-

Antagonist Incubation: The cells/tissues are pre-incubated with a fixed concentration of the antagonist for a set period to allow for equilibrium.

-

Second Dose-Response: A second agonist concentration-response curve is generated in the presence of the antagonist. This will be right-shifted compared to the control curve.

-

Repeat: Steps 2 and 3 are repeated with several different concentrations of the antagonist.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce the same effect in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.

Conclusion

This compound functions as a histamine H2 receptor antagonist, effectively inhibiting gastric acid secretion. While specific binding affinity constants for this compound are not widely reported, analysis of analogous compounds such as famotidine, ranitidine, and cimetidine provides a strong indication of its mechanism and relative potency. The experimental protocols detailed herein, including radioligand binding assays and functional Schild analysis, represent the standard methodologies for characterizing the binding affinity of such compounds. These techniques are crucial for the preclinical evaluation and development of novel H2 receptor antagonists.

References

- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. This compound: an effective but hepatotoxic H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Zaltidine: A Technical Whitepaper on a Novel H2-Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zaltidine (also known as CP-57,361) is a potent, long-acting histamine H2-receptor antagonist developed by Pfizer Central Research in the early 1980s.[1][2] It demonstrated significantly higher potency than the first-generation H2-receptor antagonist, cimetidine, in preclinical and clinical studies.[1][3] However, its clinical development was hindered by findings of hepatotoxicity, which occurred at a higher incidence than with other drugs in its class.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental findings related to this compound, based on available scientific literature.

History and Discovery

This compound was identified as a promising candidate for the treatment of acid-peptic disorders by Pfizer Central Research. Key research, including preclinical studies in the early 1980s, highlighted its potential as a highly effective inhibitor of gastric acid secretion. A pivotal figure in its development was Peter J. Oates, who was involved in the identification of this compound as an orally potent histamine H2-antagonist. Preclinical studies in dogs revealed that this compound was 10-20 times more potent orally and 40-70 times more potent intravenously than cimetidine. The development of this compound was part of a broader effort in the pharmaceutical industry to develop more potent and longer-acting H2-receptor antagonists following the success of cimetidine. Despite its promising antisecretory effects, the emergence of significant hepatotoxicity in clinical trials ultimately led to the cessation of its development.

Chemical Properties and Synthesis

Mechanism of Action and Signaling Pathway

This compound functions as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, this compound prevents histamine from stimulating the Gs alpha subunit of the associated G-protein complex. This, in turn, inhibits the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activation results in reduced phosphorylation of the H+/K+ ATPase proton pump, ultimately decreasing the secretion of gastric acid into the stomach lumen.

Pharmacodynamics and Efficacy

Clinical studies in the mid-1980s demonstrated this compound's potent dose-dependent inhibition of both basal and stimulated gastric acid secretion.

Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical evaluations of this compound's antisecretory effects.

Table 1: Inhibition of Gastric Acid Output in Healthy Volunteers

| This compound Dose (oral) | Inhibition of Basal Acid Output | Inhibition of Pentagastrin-Stimulated Acid Output (M.A.O.) |

| 5 mg | Dose-related inhibition | Dose-related inhibition |

| 25 mg | Dose-related inhibition | Dose-related inhibition |

| 100 mg | Dose-related inhibition | Estimated ID50 of 40 mg |

Table 2: Inhibition of Gastric Acid Output in Duodenal Ulcer Patients

| This compound Dose (oral) | Peak Inhibition of M.A.O. (at 3h) | Inhibition of M.A.O. at 24h | Peak Inhibition of Basal Acid Output (at 3h) | Inhibition of Basal Acid Output at 24h |

| 100 mg | 85% | 20% | 97% | 50% |

| 200 mg | 97% | 23% | 97% | 50% |

Table 3: Duodenal Ulcer Healing Rates (4 weeks of treatment)

| Treatment Group | Number of Patients | Healing Rate |

| This compound (150 mg daily) | 59 | 86% |

| Placebo | Not specified | 19% |

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in published literature. However, studies noted its long duration of action, which was attributed to a relatively slow elimination from the plasma. A study in cattle provided some pharmacokinetic parameters after various administration routes, but these are not directly translatable to humans.

Safety and Toxicology: Hepatotoxicity

A significant concern that emerged during the clinical evaluation of this compound was its potential for hepatotoxicity.

Clinical Findings

In a study involving 135 patients with duodenal ulcers, 5 out of 59 patients (8%) treated with 150 mg of this compound daily for 4 weeks developed increased serum aminotransferase levels. This incidence was noted to be higher than that observed with other commonly used H2-receptor antagonists. The liver injury was reversible, with enzyme levels returning to normal after cessation of treatment. Liver biopsies from affected patients provided strong evidence of drug-induced liver injury. The hepatic damage was associated with plasma concentrations of this compound in the upper half of the observed range.

Experimental Protocols

The clinical efficacy of this compound was primarily assessed by measuring its effect on gastric acid secretion. The standard methodology for such assessments during the period of this compound's development involved invasive gastric aspiration techniques.

Measurement of Gastric Acid Output

A common protocol for assessing gastric acid secretion is as follows:

-

Patient Preparation: Patients fast overnight to ensure a basal (unstimulated) gastric state.

-

Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.

-

Basal Acid Output (BAO) Measurement: Gastric juice is collected continuously for a set period (e.g., one hour) in timed aliquots (e.g., every 15 minutes). The volume and acid concentration of each sample are measured to calculate the basal acid output, typically expressed in milliequivalents per hour (mEq/hr).

-

Drug Administration: A single oral dose of this compound or placebo is administered.

-

Post-Dose Measurement: Gastric acid secretion is monitored for several hours post-administration to determine the drug's effect on basal secretion.

-

Maximal Acid Output (MAO) Measurement: To assess the effect on stimulated secretion, a secretagogue such as pentagastrin is administered parenterally.

-

Stimulated Secretion Collection: Gastric juice is again collected for a defined period after stimulation, and the acid output is measured to determine the maximal acid output. This is performed both with and without this compound administration to quantify the level of inhibition.

-

Analysis: The acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

Conclusion

This compound was a potent second-generation histamine H2-receptor antagonist that showed considerable promise in the treatment of duodenal ulcers due to its profound and long-lasting inhibition of gastric acid secretion. However, the emergence of a notable incidence of hepatotoxicity during clinical trials curtailed its development. The story of this compound serves as an important case study in drug development, highlighting the critical need to balance efficacy with a thorough safety evaluation. While it never reached the market, the research into this compound contributed to the broader understanding of H2-receptor antagonist pharmacology and the challenges of drug-induced liver injury.

References

- 1. researchgate.net [researchgate.net]

- 2. moscow.sci-hub.se [moscow.sci-hub.se]

- 3. The antisecretory effects of this compound, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Zaltidine In Vitro Assay for Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent and long-acting histamine H2-receptor antagonist.[1] Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, thereby inhibiting gastric acid secretion.[2][3] This document provides detailed application notes and protocols for an in vitro assay to evaluate the efficacy of this compound in inhibiting histamine-stimulated gastric acid secretion. The described method utilizes the accumulation of a weak base, [¹⁴C]-aminopyrine, in isolated rabbit gastric glands as an indirect measure of acid production. This assay is a valuable tool for screening and characterizing the potency of H2-receptor antagonists like this compound.

Mechanism of Action of H2-Receptor Antagonists

Gastric acid secretion by parietal cells is primarily stimulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively pumping hydrogen ions into the gastric lumen. This compound, as an H2-receptor antagonist, competitively inhibits the binding of histamine to the H2 receptor, thus blocking this entire signaling pathway and reducing gastric acid secretion.

Data Presentation: Comparative In Vitro Potency of H2-Receptor Antagonists

| Compound | Assay System | Parameter | Value | Reference |

| Cimetidine | Isolated Canine Parietal Cells | IC50 | ~1.6 µM | [Pounder, R. E., et al. Gut, 1977][4] |

| Ranitidine | Isolated Guinea-Pig Parietal Cells | pA2 | 6.83 ± 0.10 | [G. Bertaccini, et al. Agents and Actions, 1984][5] |

| Famotidine | Isolated Guinea-Pig Parietal Cells | - | ~8x more potent than Ranitidine | [M. Takeda, et al. Arzneimittelforschung, 1982] |

| Roxatidine Acetate | Isolated Guinea-Pig Parietal Cells | pA2 | 7.15 ± 0.09 | [G. Bertaccini, et al. Agents and Actions, 1984] |

| Secretin | Isolated Rat Parietal Cells | IC50 | 4 x 10⁻⁸ mol/l | [Gespräch, W., et al. Archives internationales de Pharmacodynamie et de Thérapie, 1983] |

| Prostaglandin E2 (PGE2) | Isolated Rat Parietal Cells | IC50 | 7 x 10⁻⁸ mol/l | [Gespräch, W., et al. Archives internationales de Pharmacodynamie et de Thérapie, 1983] |

| Cholecystokinin (CCK) | Isolated Rat Parietal Cells | IC50 | 2 x 10⁻⁷ mol/l | [Gespräch, W., et al. Archives internationales de Pharmacodynamie et de Thérapie, 1983] |

Experimental Protocols

Isolation of Rabbit Gastric Glands

This protocol is adapted from established methods for the isolation of gastric glands.

Materials:

-

New Zealand White rabbit (male, 2-3 kg)

-

Collagenase (Type I)

-

Bovine Serum Albumin (BSA)

-

HEPES buffer

-

Eagle's Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Surgical instruments

-

Shaking water bath

-

Centrifuge

Procedure:

-

Euthanize the rabbit according to approved animal care and use protocols.

-

Perform a midline laparotomy and expose the stomach.

-

Ligate the esophagus and pylorus, and cannulate the aorta.

-

Perfuse the stomach with ice-cold saline through the aorta until the tissue is blanched.

-

Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold saline.

-

Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

-

Mince the mucosa into small pieces (approximately 1 mm³) with fine scissors.

-

Wash the minced tissue several times with cold saline to remove mucus.

-

Digest the tissue in a solution of collagenase (0.5 mg/mL) and BSA (1 mg/mL) in MEM in a shaking water bath at 37°C for 30-45 minutes.

-

Gently pipette the suspension up and down every 15 minutes to aid in the dissociation of the glands.

-

Monitor the digestion process under a microscope until intact gastric glands are released.

-

Filter the gland suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the gastric glands.

-

Wash the glands three times with MEM supplemented with 10% FBS and penicillin-streptomycin.

-

Resuspend the final gland pellet in the appropriate experimental buffer.

[¹⁴C]-Aminopyrine Accumulation Assay

This assay indirectly measures acid secretion by quantifying the accumulation of the radiolabeled weak base, [¹⁴C]-aminopyrine, in the acidic compartments of the parietal cells.

Materials:

-

Isolated gastric glands

-

[¹⁴C]-Aminopyrine

-

HEPES-buffered incubation medium (containing glucose, BSA, and appropriate salts)

-

Histamine

-

This compound (or other H2-receptor antagonists)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Microcentrifuge

Procedure:

-

Pre-incubate aliquots of the isolated gastric gland suspension in the HEPES-buffered medium for 30 minutes at 37°C in a shaking water bath.

-

Add this compound at various concentrations to the gland suspensions and incubate for an additional 15 minutes. A vehicle control (without this compound) should be included.

-

Add [¹⁴C]-aminopyrine to a final concentration of 0.1 µCi/mL.

-

Initiate acid secretion by adding histamine to a final concentration that elicits a submaximal response (e.g., 10⁻⁵ M). A basal (unstimulated) control group without histamine should also be included.

-

Incubate for 20 minutes at 37°C.

-

Terminate the incubation by placing the tubes on ice and pelleting the glands by centrifugation (e.g., 10,000 x g for 1 minute).

-

Carefully remove the supernatant.

-

Resuspend the gland pellet in a known volume of buffer and transfer to a scintillation vial.

-

Add scintillation fluid and determine the amount of radioactivity using a liquid scintillation counter.

-

To determine the total radioactivity, take an aliquot of the gland suspension before centrifugation and count it.

-

The aminopyrine accumulation ratio is calculated as the radioactivity in the pellet divided by the radioactivity in the supernatant.

-

The percentage inhibition of histamine-stimulated aminopyrine accumulation by this compound is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and Inhibition by this compound

Caption: Histamine signaling pathway in gastric parietal cells and its inhibition by this compound.

Experimental Workflow for In Vitro Assay of this compound

Caption: Workflow for the in vitro assay of this compound on gastric acid secretion.

References

- 1. This compound: an effective but hepatotoxic H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of food-stimulated gastric acid secretion by cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models for Studying Zaltidine Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a histamine H2-receptor antagonist that has been investigated for its antisecretory effects on gastric acid. Like other drugs in its class, it competitively and reversibly inhibits the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells. This action leads to a reduction in gastric acid secretion. While this compound showed promise in the treatment of conditions like peptic ulcers, its development was hampered by concerns of hepatotoxicity. This document provides an overview of relevant animal models and experimental protocols for studying the therapeutic and adverse effects of this compound. Given the limited publicly available data specifically on this compound in animal models, protocols are adapted from studies on other H2-receptor antagonists such as ranitidine and famotidine, and from general pharmacology and toxicology studies.

Mechanism of Action: Histamine H2 Receptor Signaling

This compound exerts its primary effect by blocking the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the stimulation of the proton pump (H+/K+ ATPase) in parietal cells, resulting in gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

Caption: Histamine H2 Receptor Signaling Pathway.

The binding of histamine to the H2 receptor activates the associated Gs protein.[1] The alpha subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase proton pump, leading to the secretion of hydrogen ions (gastric acid) into the gastric lumen.[1] this compound, as an H2-receptor antagonist, competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire cascade and reducing gastric acid secretion.

Animal Models for Efficacy Studies: Gastric Ulcer Models

Rodent models, particularly rats, are commonly used to evaluate the anti-ulcer efficacy of H2-receptor antagonists. These models involve the induction of gastric ulcers through various chemical or stress-induced methods.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is widely used to screen for anti-ulcer drugs. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), induces gastric lesions primarily by inhibiting prostaglandin synthesis, which are crucial for maintaining the gastric mucosal barrier.

Experimental Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Housing: Animals are housed in standard laboratory conditions with free access to food and water. They are fasted for 24 hours before the experiment, with water provided ad libitum.

-

Groups:

-

Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

-

This compound-Treated Groups: this compound at various doses (e.g., 10, 30, 100 mg/kg) administered orally.

-

Reference Drug Group: Ranitidine or Famotidine at a standard effective dose orally.

-

-

Procedure:

-

Administer this compound, reference drug, or vehicle 30 minutes prior to ulcer induction.

-

Induce gastric ulcers by oral administration of indomethacin (e.g., 30 mg/kg).

-

Four hours after indomethacin administration, euthanize the animals by cervical dislocation.

-

Stomachs are removed, opened along the greater curvature, and washed with saline.

-

The gastric mucosa is examined for lesions.

-

-

Endpoint Measurement:

-

Ulcer Index: The severity of the lesions is scored based on their number and size. The total ulcer score per stomach is calculated.

-

Percentage of Inhibition: Calculated as [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100.

-

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is used to study the healing of chronic gastric ulcers, which more closely resembles the clinical situation in humans.

Experimental Protocol:

-

Animal Model: Male Wistar rats (200-250 g).

-

Procedure for Ulcer Induction:

-

Animals are anesthetized (e.g., with ketamine/xylazine).

-

A laparotomy is performed, and the stomach is exposed.

-

A solution of acetic acid (e.g., 50% v/v) is injected into the subserosal layer of the stomach wall.

-

-

Treatment:

-

Starting from the day after ulcer induction, animals are treated orally with this compound (e.g., once or twice daily) for a specified period (e.g., 7 or 14 days).

-

Control animals receive the vehicle.

-

-

Endpoint Measurement:

-

At the end of the treatment period, animals are euthanized.

-

The stomach is removed, and the ulcerated area is measured.

-

Histopathological examination of the ulcerated tissue can be performed to assess the quality of healing (e.g., re-epithelialization, granulation tissue formation).

-

Animal Models for Safety and Toxicology Studies

Given the concerns about this compound's hepatotoxicity, animal models for drug-induced liver injury are crucial for its evaluation.

Acute and Subchronic Toxicity Studies in Rodents (Rats)

These studies are designed to identify the potential target organs of toxicity and to determine the dose-response relationship.

Experimental Protocol (Subchronic - 28 days):

-

Animal Model: Male and female Sprague-Dawley rats.

-

Groups:

-

Control Group: Vehicle.

-

This compound-Treated Groups: At least three dose levels (low, medium, and high) administered orally once daily for 28 days.

-

-

Observations:

-

Clinical signs of toxicity are observed daily.

-

Body weight and food consumption are recorded weekly.

-

At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (including liver function tests such as ALT, AST, ALP, and bilirubin).

-

Animals are euthanized, and a full necropsy is performed.

-

Organ weights (especially liver) are recorded.

-

Histopathological examination of the liver and other major organs is conducted.

-

Toxicity Studies in Non-Rodents (Beagle Dogs)

Dogs are often used as a second species in toxicology studies due to their physiological similarities to humans in some aspects.